Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester is a compound that belongs to the class of organic sulfonic esters. It is characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further substituted with a hydroxymethyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic acid with 2-(hydroxymethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in reactions such as esterification, acylation, and substitution .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacks the trifluoromethanesulfonyl group.
Trifluoromethanesulfonic acid: A strong acid used in similar applications but does not have the phenyl ester functionality.
Ethyl methanesulfonate: An ester of methanesulfonic acid used in mutagenesis studies.
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester is unique due to the combination of the trifluoromethanesulfonyl group and the phenyl ester functionality. This combination imparts both strong acidic properties and reactivity towards nucleophiles, making it a versatile reagent in organic synthesis and industrial applications .
Properties
CAS No. |
112533-09-2 |
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Molecular Formula |
C8H7F3O4S |
Molecular Weight |
256.20 g/mol |
IUPAC Name |
[2-(hydroxymethyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F3O4S/c9-8(10,11)16(13,14)15-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 |
InChI Key |
BDINOXDISREQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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